![molecular formula C13H18S B14305915 Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- CAS No. 116233-34-2](/img/structure/B14305915.png)
Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- is an organic compound with a complex structure It is a derivative of benzene, characterized by the presence of a tert-butylthio group and a vinyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- typically involves the reaction of benzene with tert-butylthiol and a vinylating agent under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted derivatives, and various substituted benzene compounds.
科学的研究の応用
Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- involves its interaction with specific molecular targets. The tert-butylthio group and the vinyl group play crucial roles in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules and pathways.
類似化合物との比較
Similar Compounds
Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-: Similar structure but lacks the thio group.
Benzene, 1-(1,1-dimethylethyl)-4-ethyl-: Similar structure but has an ethyl group instead of a vinyl group.
Benzene, 1-(1,1-dimethylethyl)-3-methyl-: Similar structure but has a methyl group instead of a vinyl group.
Uniqueness
Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- is unique due to the presence of both the tert-butylthio group and the vinyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
116233-34-2 |
|---|---|
分子式 |
C13H18S |
分子量 |
206.35 g/mol |
IUPAC名 |
3-tert-butylsulfanylprop-1-en-2-ylbenzene |
InChI |
InChI=1S/C13H18S/c1-11(10-14-13(2,3)4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
InChIキー |
YNFIWOPYSWVCHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SCC(=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


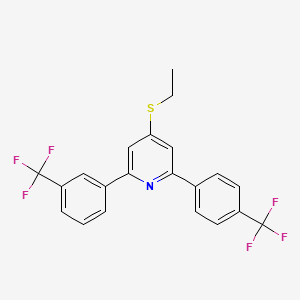
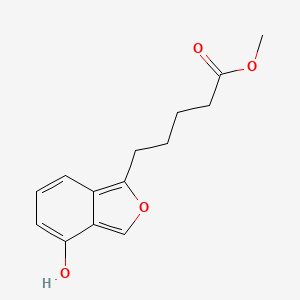
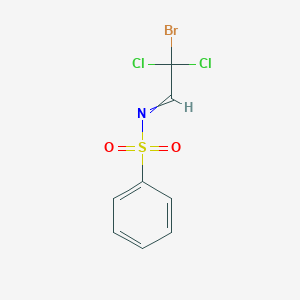
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
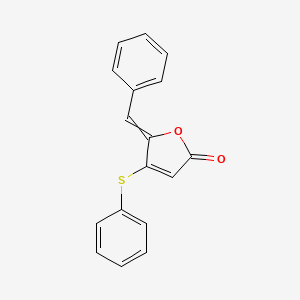
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)

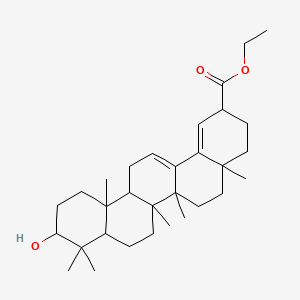
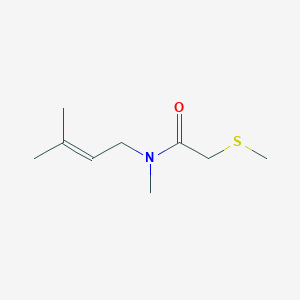
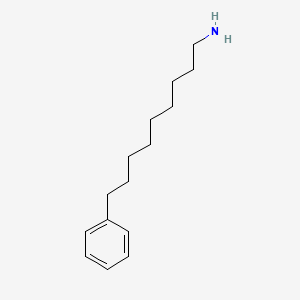
![Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)](/img/structure/B14305875.png)
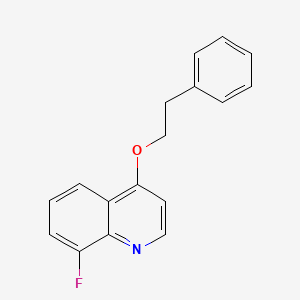

![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
